molecular formula C17H17ClN2 B14224410 6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine;hydrochloride CAS No. 824952-17-2

6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine;hydrochloride

Cat. No.: B14224410
CAS No.: 824952-17-2
M. Wt: 284.8 g/mol
InChI Key: OWOPBXDNKCNNEJ-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine;hydrochloride is a compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines. This compound is characterized by the presence of a methyl group at the 6th position and a 2-methylphenyl group at the 3rd position of the isoquinoline ring, with an amine group at the 1st position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which is a classical method for synthesizing isoquinolines. This reaction typically involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structural isomer of isoquinoline, quinoline has a nitrogen atom at the 1st position of the benzene ring.

    Isoquinoline: The parent compound of 6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine, isoquinoline has a nitrogen atom at the 2nd position of the benzene ring.

    1-Benzylisoquinoline: A derivative of isoquinoline with a benzyl group at the 1st position.

Uniqueness

6-Methyl-3-(2-methylphenyl)isoquinolin-1-amine is unique due to the specific positioning of its methyl and 2-methylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

824952-17-2

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

6-methyl-3-(2-methylphenyl)isoquinolin-1-amine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-11-7-8-15-13(9-11)10-16(19-17(15)18)14-6-4-3-5-12(14)2;/h3-10H,1-2H3,(H2,18,19);1H

InChI Key

OWOPBXDNKCNNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC(=C2C=C1)N)C3=CC=CC=C3C.Cl

Origin of Product

United States

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